molecular formula C19H25N5O5 B15028958 2-Methoxy-2-oxoethyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

2-Methoxy-2-oxoethyl 4-{[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Katalognummer: B15028958
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: MBGGAZJUYGJBAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE is a complex organic compound with a unique structure that includes a triazine ring, an amino group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE typically involves multiple steps. One common method includes the reaction of 4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOIC ACID with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE
  • METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(PROPYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE

Uniqueness

METHYL 2-[4-({4-[(BUTAN-2-YL)AMINO]-6-(ETHYLAMINO)-1,3,5-TRIAZIN-2-YL}OXY)BENZOYLOXY]ACETATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C19H25N5O5

Molekulargewicht

403.4 g/mol

IUPAC-Name

(2-methoxy-2-oxoethyl) 4-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

InChI

InChI=1S/C19H25N5O5/c1-5-12(3)21-18-22-17(20-6-2)23-19(24-18)29-14-9-7-13(8-10-14)16(26)28-11-15(25)27-4/h7-10,12H,5-6,11H2,1-4H3,(H2,20,21,22,23,24)

InChI-Schlüssel

MBGGAZJUYGJBAD-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)OC2=CC=C(C=C2)C(=O)OCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.